- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,
Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)
5-Chloro-2-nitropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-2-nitro-3-Pyridinol
- 5-chloro-2-nitropyridin-3-ol
- 5-chloro-2-nitro-pyridine-3-ol
- 5-Chloro-2-nitro-3-pyridinol (ACI)
- SY117406
- MFCD18259798
- SCHEMBL2340132
- XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- AS-50221
- DA-00614
- CS-0157364
- 936247-35-7
- AKOS027393597
- O11402
- 5-Chloro-2-nitropyridin-3-ol
-
- MDL: MFCD18259798
- Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
- InChI Key: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O
Computed Properties
- Exact Mass: 173.9832197g/mol
- Monoisotopic Mass: 173.9832197g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 78.9Ų
5-Chloro-2-nitropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010268-250mg |
5-Chloro-3-hydroxy-2-nitropyridine |
936247-35-7 | 95% | 250mg |
$970.20 | 2023-08-31 | |
| Alichem | A029010268-1g |
5-Chloro-3-hydroxy-2-nitropyridine |
936247-35-7 | 95% | 1g |
$2808.15 | 2023-08-31 | |
| TRC | C596983-50mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C596983-100mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C596983-500mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 500mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C899981-1g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 1g |
¥1,368.90 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C899981-250mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 250mg |
¥684.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-200mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 200mg |
585.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-1g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 1g |
1404.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-250mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 250mg |
1064CNY | 2021-05-07 |
5-Chloro-2-nitropyridin-3-ol Production Method
Production Method 1
1.2 Reagents: Water ; 0 °C; 30 min
Production Method 2
1.2 Solvents: Water ; 30 min, cooled
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,
Production Method 3
1.2 Solvents: Water ; 30 min, cooled
- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water ; 30 min, cooled
- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Water ; cooled; 30 min
- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,
Production Method 7
1.2 Solvents: Water ; 30 min, cooled
- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Production Method 10
1.2 Solvents: Water ; 30 min, cooled
- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Production Method 11
1.2 Solvents: Water ; 30 min, cooled
- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Water ; 30 min, cooled
- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,
Production Method 13
1.2 Reagents: Water ; cooled; 30 min
- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Water ; cooled
- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,
5-Chloro-2-nitropyridin-3-ol Raw materials
5-Chloro-2-nitropyridin-3-ol Preparation Products
5-Chloro-2-nitropyridin-3-ol Suppliers
5-Chloro-2-nitropyridin-3-ol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-Chloro-2-nitropyridin-3-ol
Research Brief on 5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7): Recent Advances and Applications
5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7) is a nitropyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and drug development. Recent studies have explored its potential in the synthesis of novel bioactive compounds, particularly in the development of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic utility, and biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 5-Chloro-2-nitropyridin-3-ol as a key intermediate in the synthesis of pyridine-based kinase inhibitors. The study highlighted its reactivity in nucleophilic substitution reactions, enabling the efficient construction of complex heterocyclic scaffolds. The compound's electron-withdrawing nitro and chloro groups were found to enhance its electrophilic character, making it a valuable precursor for further functionalization. The resulting kinase inhibitors demonstrated promising activity against several cancer cell lines, with IC50 values in the nanomolar range.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 5-Chloro-2-nitropyridin-3-ol was utilized in the design of novel antimicrobial agents. The study focused on modifying the pyridine core to enhance binding affinity to bacterial enzymes. The compound's nitro group was strategically reduced to an amino group, leading to derivatives with improved solubility and bioavailability. These derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting their potential as next-generation antibiotics.
Beyond its pharmaceutical applications, 5-Chloro-2-nitropyridin-3-ol has also been explored in materials science. A 2023 ACS Applied Materials & Interfaces study demonstrated its use as a ligand in the synthesis of luminescent metal-organic frameworks (MOFs). The nitro and hydroxyl groups facilitated coordination with lanthanide ions, resulting in MOFs with tunable emission properties. These materials showed potential for applications in sensing and optoelectronics, further expanding the compound's utility beyond traditional medicinal chemistry.
In conclusion, recent research underscores the multifaceted role of 5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7) in drug discovery and materials science. Its unique chemical properties and reactivity make it a valuable tool for synthesizing bioactive molecules and functional materials. Future studies may explore its applications in targeted drug delivery and catalytic systems, further solidifying its importance in the chemical and pharmaceutical industries.
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